N,N-Dimethyl(phenyl)ethanimidamide

Description

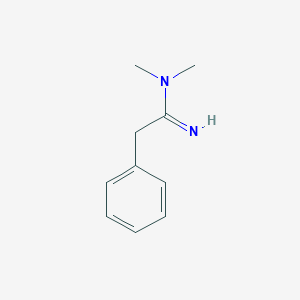

N,N-Dimethyl(phenyl)ethanimidamide (CAS 1783-25-1) is a methanimidamide derivative with the molecular formula C₉H₁₂N₂ and a molecular weight of 148.21 g/mol. Its IUPAC name is Methanimidamide, N,N-dimethyl-N'-phenyl-, and its structure features a phenyl group attached to the nitrogen atom of an ethanimidamide backbone, with two methyl groups on the adjacent nitrogen (Figure 1). This compound is characterized by its planar amidine moiety, which enables resonance stabilization, influencing its reactivity and interactions .

Physicochemical properties include a calculated boiling point of 548.98 K (275.83°C) and critical temperature of 770.87 K (497.72°C) (Joback method) . The ionization energy of the parent ion (C₉H₁₁N₂⁺) is 7.3 eV, as determined by electron impact (EI) spectroscopy . These properties make it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No. |

56776-16-0 |

|---|---|

Molecular Formula |

C10H14N2 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

N,N-dimethyl-2-phenylethanimidamide |

InChI |

InChI=1S/C10H14N2/c1-12(2)10(11)8-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 |

InChI Key |

VEHZLOXNVVKFAG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=N)CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl(phenyl)ethanimidamide typically involves the reaction of dimethylacetamide with phosphorus oxychloride in benzene, followed by the addition of aniline. The reaction conditions are carefully controlled to maintain the temperature between 20-25°C during the addition of phosphorus oxychloride and 35°C during the addition of aniline. The product is then purified through a series of extractions and distillations .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl(phenyl)ethanimidamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted ethanimidamides, amines, and oxides, depending on the type of reaction and reagents used.

Scientific Research Applications

N,N-Dimethyl(phenyl)ethanimidamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl(phenyl)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form complexes with metal ions and participate in various catalytic processes. The exact molecular targets and pathways are still under investigation, but it is known to interact with enzymes and other proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Ethanimidamide Derivatives

Ethanimidamides exhibit diverse biological and chemical behaviors depending on substituents. Key analogs include:

Table 1: Structural and Functional Comparison of Ethanimidamide Derivatives

Key Findings :

- 1400W demonstrates high selectivity for inducible nitric oxide synthase (NOS2) inhibition (IC₅₀ ~7 nM), attributed to its 3-aminomethylphenyl group enhancing binding affinity .

- Bulky substituents, as in N,N'-Bis[2,6-diisopropylphenyl]methanimidamide, improve thermal stability, making it suitable for high-temperature polymer reactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Analysis :

Functional Analogues in Medicinal Chemistry

- COX-2 Inhibitors: N,N-Dimethyl substitution in imidazo[2,1-b]thiazole derivatives (e.g., 6a in ) enhances COX-2 inhibition by 40% compared to non-methylated analogs, suggesting electron-donating groups improve target binding . This parallels the electronic effects of N,N-dimethyl groups in ethanimidamides.

- NOS Inhibitors: 1400W’s irreversible binding to NOS2 is driven by its nucleophilic aminomethyl group, a feature absent in this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.